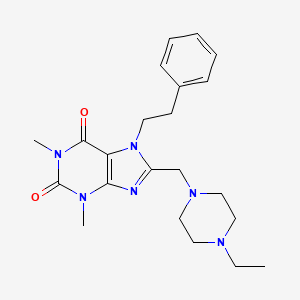

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Descripción

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with a core structure resembling xanthine alkaloids like caffeine and theophylline. Its key structural features include:

- 1- and 3-methyl groups: Common in xanthine derivatives, these substituents influence solubility and metabolic stability.

- 7-phenethyl group: A bulky aromatic substitution that may enhance lipophilicity and modulate target engagement.

- 8-(4-ethylpiperazinyl)methyl group: A nitrogen-rich side chain likely contributing to receptor binding and pharmacokinetic properties.

Propiedades

IUPAC Name |

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2/c1-4-26-12-14-27(15-13-26)16-18-23-20-19(21(29)25(3)22(30)24(20)2)28(18)11-10-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYQYZISIFVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts biological activity and physicochemical properties:

Key Insight : Bulky 7-substituents (e.g., phenethyl, isopentyl) correlate with enhanced target affinity in ALDH inhibitors, while smaller groups (e.g., benzyl) may reduce steric hindrance for alternative targets.

Substituent Variations at the 8-Position

The 8-position modifications influence receptor selectivity and solubility:

Key Insight : Piperazine derivatives with electron-withdrawing groups (e.g., cyclopropanecarbonyl) improve enzyme inhibition, while aromatic substitutions (e.g., methoxyphenyl) may shift activity toward kinase targets.

ALDH Inhibition

NCT-501, a close analog of the target compound, inhibits ALDH1A1 with an IC₅₀ of 24 nM, attributed to its 8-(4-cyclopropanecarbonylpiperazinyl)methyl group . The target compound’s 4-ethylpiperazine group may retain ALDH affinity but with altered selectivity due to reduced steric bulk.

Analgesic and Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.